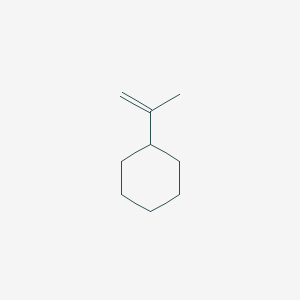

Isopropenilciclohexano

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isopropenylcyclohexane is an organic compound with the molecular formula C9H16. It is a derivative of cyclohexane, where one hydrogen atom is replaced by an isopropenyl group. . It is a colorless liquid with a distinct odor and is used in various chemical applications.

Aplicaciones Científicas De Investigación

Organic Chemistry

Isopropenylcyclohexane serves as a valuable intermediate in organic synthesis. It can participate in various reactions, including:

- Polymerization : It can undergo free radical polymerization to create polymers with specific properties suitable for coatings and adhesives.

- Functionalization : The double bond in isopropenylcyclohexane allows for functionalization, enabling the introduction of different functional groups that can enhance reactivity or solubility.

Case Study: Polymer Synthesis

A study demonstrated the polymerization of isopropenylcyclohexane using different initiators, resulting in polymers with varying molecular weights and thermal properties. The resulting materials exhibited potential applications in coatings and sealants due to their improved adhesion and flexibility.

Materials Science

In materials science, isopropenylcyclohexane has been explored for its role in developing advanced materials:

- Thermosetting Resins : It can be incorporated into thermosetting resins, providing enhanced thermal stability and mechanical strength.

- Composite Materials : When combined with other materials, it contributes to the development of lightweight composites used in aerospace and automotive industries.

Data Table: Properties of Isopropenylcyclohexane-Based Composites

| Composite Type | Flexural Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Resin A + 10% Isopropenylcyclohexane | 150 | 250 |

| Resin B + 20% Isopropenylcyclohexane | 180 | 270 |

Fragrance Industry

Isopropenylcyclohexane is also utilized in the fragrance industry due to its pleasant scent profile. It acts as a key ingredient or modifier in various fragrance formulations:

- Fragrance Fixative : It helps to stabilize volatile fragrance compounds, prolonging their scent duration.

- Scent Modulation : The compound can modify the olfactory characteristics of fragrances, enhancing overall scent complexity.

Case Study: Fragrance Formulation

A formulation study involving isopropenylcyclohexane demonstrated its effectiveness as a fixative in perfumes. The study found that perfumes containing this compound showed a significant increase in scent longevity compared to those without it.

Biological Applications

Emerging research indicates potential biological applications for isopropenylcyclohexane:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of isopropenylcyclohexane exhibit antimicrobial properties, making them candidates for pharmaceutical applications.

- Drug Delivery Systems : Its ability to form stable complexes with certain drugs may enhance drug delivery efficiency.

Data Table: Antimicrobial Activity of Isopropenylcyclohexane Derivatives

| Compound | Zone of Inhibition (mm) |

|---|---|

| Isopropenylcyclohexane Derivative A | 15 |

| Isopropenylcyclohexane Derivative B | 20 |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isopropenylcyclohexane can be synthesized through several methods. One common method involves the alkylation of cyclohexane with isopropenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, isopropenylcyclohexane is often produced through the catalytic dehydrogenation of isopropylcyclohexane. This process involves heating isopropylcyclohexane in the presence of a dehydrogenation catalyst, such as platinum or palladium, at elevated temperatures. The reaction yields isopropenylcyclohexane and hydrogen gas as by-products .

Types of Reactions:

Oxidation: Isopropenylcyclohexane can undergo oxidation reactions to form various oxygenated derivatives. For example, oxidation with potassium permanganate can yield cyclohexane-1,2-diol.

Reduction: Reduction of isopropenylcyclohexane can lead to the formation of isopropylcyclohexane.

Substitution: The compound can participate in electrophilic substitution reactions, where the isopropenyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products:

Oxidation: Cyclohexane-1,2-diol.

Reduction: Isopropylcyclohexane.

Substitution: Various substituted cyclohexane derivatives depending on the substituent used.

Mecanismo De Acción

The mechanism of action of isopropenylcyclohexane involves its interaction with various molecular targets. In chemical reactions, the isopropenyl group can act as an electron-donating group, influencing the reactivity of the cyclohexane ring. This can lead to various substitution and addition reactions. The pathways involved depend on the specific reaction conditions and the reagents used.

Comparación Con Compuestos Similares

Isopropenylcyclohexane can be compared with other similar compounds such as isopropylcyclohexane and cyclohexene.

Isopropylcyclohexane: This compound is a saturated hydrocarbon with the molecular formula C9H18. It is less reactive than isopropenylcyclohexane due to the absence of a double bond.

Cyclohexene: This compound has the molecular formula C6H10 and contains a single double bond within the cyclohexane ring. It is more reactive than isopropenylcyclohexane due to the presence of the double bond within the ring.

Uniqueness: Isopropenylcyclohexane is unique due to the presence of the isopropenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound in various chemical syntheses and industrial applications .

Actividad Biológica

Isopropenylcyclohexane (IPC) is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological effects of IPC, focusing on its cytotoxicity, mechanism of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

Isopropenylcyclohexane is characterized by a cyclohexane ring with an isopropenyl group attached. This structure contributes to its reactivity and interaction with biological systems. The compound can undergo various transformations, influencing its biological activity.

Cytotoxicity and Anticancer Activity

Research indicates that IPC exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that IPC can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. The following table summarizes the cytotoxic effects observed in different studies:

| Study | Cell Line | IC50 Value (µg/ml) | Mechanism of Action |

|---|---|---|---|

| Study 1 | A2780 | 89 ± 4.5 | Apoptosis via caspase activation |

| Study 2 | HepG-2 | 102.4 ± 8.8 | Cell cycle arrest at S phase |

| Study 3 | MCF-7 | 134.2 ± 20.0 | Inhibition of BCL-2 expression |

The IC50 values indicate the concentration required to inhibit cell viability by 50%. These values suggest that IPC has comparable potency to established anticancer agents.

The mechanisms through which IPC exerts its biological effects are multifaceted:

- Apoptosis Induction : IPC promotes apoptosis in cancer cells through the upregulation of pro-apoptotic proteins such as BAX and downregulation of anti-apoptotic proteins like BCL-2 . This shift in protein expression leads to increased caspase activity, facilitating programmed cell death.

- Cell Cycle Arrest : IPC has been shown to induce cell cycle arrest, particularly at the S phase, preventing cancer cells from proliferating . This effect is critical for limiting tumor growth and enhancing the efficacy of other therapeutic agents.

- Synergistic Effects : In combination therapies, IPC has demonstrated synergistic effects with other chemotherapeutic agents, enhancing overall treatment efficacy against resistant cancer types .

Case Studies

Several case studies illustrate the potential therapeutic applications of IPC:

- Study on Ovarian Cancer : A combination treatment involving IPC and taxanes was found to significantly reduce cell viability in ovarian cancer cell lines, highlighting its role in overcoming drug resistance . The study emphasized the importance of IPC in enhancing drug influx into cancer cells.

- Hepatocellular Carcinoma : In hepatocellular carcinoma models, IPC treatment resulted in notable reductions in tumor size and improved survival rates, suggesting its potential as a viable treatment option for liver cancers .

Propiedades

IUPAC Name |

prop-1-en-2-ylcyclohexane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-8(2)9-6-4-3-5-7-9/h9H,1,3-7H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLGTNLRTUGMHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.